BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to DPPC-d62: Structure,
Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DPPC-d62

Cat. No.: B1504367

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-dipalmitoyl-d62-sn-glycero-3-
phosphocholine (DPPC-d62), a deuterated phospholipid crucial for advanced research in
membrane biophysics, structural biology, and drug delivery systems. Its unique isotopic
labeling allows for powerful analytical insights where conventional phospholipids fall short.

Core Molecular Attributes: Chemical Structure and
Molecular Weight

DPPC-d62 is a saturated phospholipid where all 62 hydrogen atoms on the two palmitoyl acyl
chains have been replaced with deuterium atoms. This isotopic substitution makes it chemically
similar to its protiated counterpart, DPPC, but significantly alters its nuclear properties, making
it an invaluable tool in specific spectroscopic and scattering techniques.

The foundational chemical identity of DPPC-d62 is detailed below:

e Chemical Name: [(2R)-2,3-
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-
hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1]

e Synonyms: 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphatidylcholine, PC(16:0-d31/16:0-
d31), d62-DPPCJ[2][3]
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e Molecular Formula: CaoH18De2NOsP[2][3][4]

The molecular weight varies slightly based on calculation methods but is consistently reported
in the following range:

e Average Molecular Weight: 796.4 g/mol [1][2][4]
* Monoisotopic Mass: 795.95131376 Da[1]

The diagram below illustrates the molecular structure, highlighting the deuterated acyl chains.
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Diagram of DPPC-d62 molecular structure.

Quantitative Data Summary

The key physicochemical properties of DPPC-d62 are summarized in the table below for easy

reference.

Property Value
[(2R)-2,3-
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,1

IUPAC Name 2,12,13,13,14,14,15,15,16,16,16-
hentriacontadeuteriohexadecanoyloxy)propyl] 2-
(trimethylazaniumyl)ethyl phosphate[1]

Molecular Formula CaoH18De2NOsP[2][3][4]

Average Molecular Weight 796.4 g/mol [1][2][4]

Monoisotopic Mass 795.95131376 Da[1]

CAS Number 25582-63-2[1][2][3][5]

Physical Form Crystalline solid[3]

Purity Typically >99% deuterated forms (d1-d62)[3][4]

= 97% (with some commercial variants having
60-80% on alpha positions)[2]

Deuterium Enrichment

Solubility Ethanol: 30 mg/ml[3][4]

Storage Temperature -20°C[2]

Experimental Protocols and Applications

The primary utility of DPPC-d62 lies in its application as a proxy for natural DPPC in
experiments where the hydrogen signal from lipid acyl chains would otherwise interfere with the
analysis.

Solid-State Deuterium NMR (?H-NMR) Spectroscopy
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2H-NMR is a powerful technique to probe the structure and dynamics of lipid bilayers. By
replacing hydrogen with deuterium in the acyl chains, researchers can directly measure the
quadrupolar splitting, which provides detailed information about the orientation and motional
freedom (order parameter) of the C-D bonds.

Objective: To characterize the phase behavior and molecular order of lipid membranes.

Generalized Protocol:

e Sample Preparation:

o DPPC-d62 and other desired lipids (e.g., cholesterol, unlabeled phospholipids) are co-
dissolved in an organic solvent like chloroform or a chloroform/methanol mixture.

o The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the
walls of a glass tube.

o The film is placed under high vacuum for several hours to remove any residual solvent.

o The lipid film is hydrated with a buffer solution (e.g., PBS) to a final lipid concentration of
20-50% by weight. For solid-state NMR, a hydrated lipid paste is often preferred.

o The sample is subjected to multiple freeze-thaw cycles to ensure homogeneity and the
formation of multilamellar vesicles (MLVS).

 NMR Rotor Packing:

o The hydrated lipid paste is carefully packed into a solid-state NMR rotor (e.g., 4 mm
zirconium rotor) using centrifugation to ensure a dense, bubble-free sample.

o Data Acquisition:

o The rotor is placed in a solid-state NMR spectrometer.

o 2H NMR spectra are acquired using a quadrupolar echo pulse sequence ((T/2)x - T - (T/2)y
- acquire).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1504367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Spectra are typically collected over a range of temperatures to observe phase transitions
(e.g., from the gel phase to the liquid-crystalline phase).

o Data Analysis:

o The quadrupolar splitting (AvQ) is measured from the separation of the two peaks in the
Pake doublet powder pattern.

o The order parameter (S_CD) for each deuterated segment is calculated from the splitting,
providing a direct measure of the orientational order of the acyl chains.

Mass Spectrometry (MS) and Mass Spectrometry
Imaging (MSI)

In lipidomics, DPPC-d62 serves as an ideal internal standard for the quantification of
endogenous DPPC.[3][4] Because it has nearly identical chemical and physical properties to

natural DPPC, it co-extracts and ionizes similarly, but its significantly higher mass allows it to
be distinguished easily in the mass spectrum.

Objective: To accurately quantify DPPC in a complex biological sample using LC-MS or to trace
lipid metabolism using MSI.

Generalized Protocol for use as an Internal Standard:
e Sample Preparation:

o A known amount of DPPC-d62 internal standard is added to the biological sample (e.g.,
plasma, tissue homogenate) before lipid extraction. This is a critical step to account for
sample loss during processing.[6]

o Lipids are extracted from the sample using a standard method (e.g., Folch or Bligh-Dyer
extraction).

o The lipid extract is dried down and reconstituted in a solvent compatible with the LC-MS
system.

e LC-MS/MS Analysis:
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o The sample is injected into a liquid chromatography system coupled to a tandem mass
spectrometer (LC-MS/MS).

o The chromatograph separates the different lipid species.

o The mass spectrometer is set to monitor the specific mass transitions for both
endogenous DPPC and the DPPC-d62 internal standard.

e Quantification:

o The peak area of the endogenous DPPC is compared to the peak area of the known
amount of DPPC-d62 internal standard.

o Aresponse factor is used to calculate the absolute concentration of DPPC in the original
sample.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of common experimental procedures involving
DPPC-d62.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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